molecular formula C8H13ClO2 B176774 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 195812-66-9

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No.: B176774
CAS No.: 195812-66-9
M. Wt: 176.64 g/mol
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
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Description

4-methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of cyclohexane, a saturated hydrocarbon ring, which has been modified by the addition of a methoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxycyclohexane-1-carbonyl chloride can be synthesized through the reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-methoxycyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-methoxycyclohexanecarboxylic acid.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, typically in the presence of a base such as pyridine.

    Thiols: React to form thioesters, often using a base to facilitate the reaction.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-methoxycyclohexane-1-carbonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-methoxycyclohexane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive, making it a useful intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-methoxycyclohexanecarboxylic acid: The precursor to 4-methoxycyclohexane-1-carbonyl chloride.

    Cyclohexanecarbonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.

    4-methoxybenzoyl chloride: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on a cyclohexane ring. This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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